Sultosilic acid

Description

Sultosilic acid, specifically referenced as this compound piperazine salt (A-585), is a novel lipid-lowering compound developed for treating type IIb familial combined hyperlipidemia . Its structure combines a sulfonic acid group with a silicic acid backbone, modified as a piperazine salt to enhance bioavailability and solubility. Preclinical studies highlight its role in modulating lipid metabolism, though its exact mechanism remains under investigation .

Propriétés

IUPAC Name |

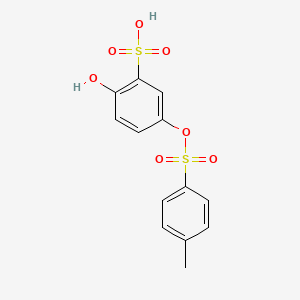

2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O7S2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17/h2-8,14H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZTCUBEFUKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206459 | |

| Record name | Sultosilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-26-5 | |

| Record name | Sultosilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultosilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultosilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sultosilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTOSILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62734PD6SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide sultosilique peut être synthétisé par sulfonation de l'acide 2-hydroxy-5-tosyloxybenzènesulfonique. La réaction implique généralement l'utilisation de trioxyde de soufre (SO₃) comme agent sulfonant dans des conditions contrôlées pour assurer l'introduction sélective de groupes sulfonyle .

Méthodes de Production Industrielle : Dans les milieux industriels, la production d'acide sultosilique implique l'utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et des rendements élevés. Le processus comprend le contrôle minutieux de la température, de la pression et des concentrations de réactifs afin d'optimiser la réaction de sulfonation .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide sultosilique subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle de l'acide sultosilique peuvent être oxydés pour former les cétones ou les aldéhydes correspondants.

Réduction : Les groupes sulfonyle peuvent être réduits en groupes thiol dans des conditions spécifiques.

Substitution : Le cycle aromatique de l'acide sultosilique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme l'acide nitrique (HNO₃) pour la nitration et les halogènes (Cl₂, Br₂) pour l'halogénation sont couramment utilisés.

Principaux Produits Formés :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation de dérivés thiols.

Substitution : Formation de dérivés nitro ou halogénés.

Applications De Recherche Scientifique

L'acide sultosilique a une large gamme d'applications en recherche scientifique, notamment :

Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et comme sonde biochimique.

Médecine : Investigué pour ses propriétés hypolipidémiantes et son utilisation potentielle dans le traitement de l'hyperlipidémie.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide sultosilique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans le métabolisme lipidique. Il exerce ses effets en inhibant l'activité de ces enzymes, ce qui entraîne une réduction des taux de lipides. Les voies impliquées comprennent l'inhibition de la synthèse du cholestérol et la promotion du catabolisme lipidique .

Composés Similaires :

- Acide 2-hydroxy-5-tosyloxybenzènesulfonique

- Acide 2,5-dihydroxybenzènesulfonique

- Dérivés de l'acide benzènesulfonique

Comparaison : L'acide sultosilique est unique en raison de ses groupes hydroxyle et sulfonyle doubles, qui lui confèrent une réactivité et une polyvalence distinctes dans les réactions chimiques. Comparé à des composés similaires, l'acide sultosilique présente des propriétés hypolipidémiantes améliorées et un potentiel accru pour une utilisation en chimie médicinale .

Mécanisme D'action

The mechanism of action of sultosilic acid involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. It exerts its effects by inhibiting the activity of these enzymes, leading to a reduction in lipid levels. The pathways involved include the inhibition of cholesterol synthesis and the promotion of lipid catabolism .

Comparaison Avec Des Composés Similaires

Sulfosalicylic Acid

Sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid) shares structural similarities with sultosilic acid, featuring both sulfonic (-SO₃H) and carboxylic (-COOH) acid groups. However, this compound replaces the aromatic benzoic acid moiety with a silicic acid framework. Key differences include:

Sulfosalicylic acid’s dual acidity (pKa₁ ~1.3, pKa₂ ~2.8) makes it a strong chelating agent, whereas this compound’s piperazine salt likely moderates its acidity for enhanced biocompatibility .

Sulfamic Acid

Sulfamic acid (H₃NSO₃) is a simpler sulfonic acid derivative with a direct N-S bond. Unlike this compound, it lacks a silicic acid backbone and is primarily used in industrial descaling and synthesis. Key contrasts include:

Functional Comparison with Lipid-Lowering Agents

This compound’s therapeutic role is contextualized against established lipid-lowering agents:

Activité Biologique

Sultosilic acid, particularly in its piperazine salt form, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and metabolic regulation. This article synthesizes various research findings related to the biological activity of this compound, including its effects on blood lipid levels, platelet function, and overall metabolic health.

Chemical Structure and Properties

This compound is a sulfonic acid derivative that exhibits unique properties due to its structural components. The piperazine salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Biological Activities

1. Cardiovascular Effects:

- Lipid Regulation: this compound has been shown to modify blood lipid levels positively. Studies indicate that it can reduce total cholesterol and triglyceride levels, which are critical factors in cardiovascular disease risk .

- Platelet Function: Research indicates that this compound reduces platelet adhesiveness, potentially lowering the risk of thrombus formation. This effect is significant as it may contribute to improved cardiovascular health without promoting adverse hepatic activities associated with peroxisomal proliferation .

2. Metabolic Effects:

Table 1: Summary of Biological Activities of this compound

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:

- Modulation of Lipid Metabolism: this compound may influence pathways involved in lipid metabolism, enhancing the clearance of lipids from circulation.

- Impact on Platelet Activation Pathways: By modulating signaling pathways related to platelet activation, this compound could reduce the likelihood of clot formation.

- Potential Interaction with Insulin Signaling: The compound might interact with insulin receptors or downstream signaling pathways, enhancing cellular glucose uptake.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sultosilic acid, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves sulfonation of silicic acid derivatives under controlled pH and temperature. Key steps include:

- Precursor selection (e.g., sodium silicate + sulfonic acid derivatives).

- Optimization of reaction time (24–72 hours) and temperature (60–80°C) to avoid polysulfonation byproducts.

- Purification via recrystallization or column chromatography, monitored by FT-IR for sulfonate group confirmation (600–650 cm⁻¹ S-O stretching) .

- Data Table :

| Precursor Ratio (Si:S) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1:1.2 | 70 | 48 | 65 | 92% |

| 1:1.5 | 80 | 24 | 78 | 85% |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Use a multi-technique approach:

- XRD : Confirm crystalline phase (d-spacing ~3.2 Å for primary lattice).

- NMR (¹H/²⁹Si ): Identify proton environments (δ 2.5–3.5 ppm for -SO₃H groups) and silicon coordination.

- TGA : Assess thermal stability (decomposition onset >200°C indicates robustness).

Cross-validate results with computational models (e.g., DFT for bond-length predictions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s hydrolytic stability?

- Methodological Answer :

- Comparative Analysis : Replicate studies under identical conditions (pH, ionic strength) to isolate variables.

- Statistical Evaluation : Apply ANOVA to assess significance of discrepancies (e.g., p < 0.05 for degradation rate variations).

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁰Si) to trace hydrolysis pathways via LC-MS .

Q. What experimental designs are optimal for probing this compound’s catalytic mechanisms in esterification reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via GC-MS, varying substrate concentration (0.1–1.0 M) and catalyst loading (5–20 mol%).

- In Situ Spectroscopy : Use ATR-FTIR to detect intermediate acyl-silica complexes.

- Computational Modeling : Combine DFT (activation energy barriers) and MD simulations (solvent effects) to validate mechanisms .

Q. How should researchers address reproducibility challenges in this compound-based nanocomposite fabrication?

- Methodological Answer :

- Standardized Protocols : Document solvent choice (e.g., anhydrous DMF vs. aqueous), sonication time (30–60 mins), and drying methods (lyophilization vs. vacuum).

- Morphological Control : Use TEM/SEM to correlate synthesis parameters with pore size (e.g., 10–50 nm for high-surface-area catalysts).

- Interlab Validation : Share samples with collaborating labs to test reproducibility under FINER criteria (Feasible, Novel, Ethical) .

Methodological Guidelines for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.